Bienvenue dans la boutique en ligne BenchChem!

7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine

Pim1 kinase inhibition 7-trifluoromethyl SAR scaffold diversification

7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine (CAS 1696516-08-1, molecular formula C₇H₉F₃N₄, MW 206.17) is a partially saturated heterobicyclic building block featuring a 3-amino group and a 7-trifluoromethyl substituent on a tetrahydropyrazolo[1,5-a]pyrimidine core. The compound belongs to the broader pyrazolo[1,5-a]pyrimidine family, a privileged scaffold in medicinal chemistry recognized for its ATP-competitive and allosteric kinase inhibition properties.

Molecular Formula C7H9F3N4
Molecular Weight 206.17 g/mol
Cat. No. B13069201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine
Molecular FormulaC7H9F3N4
Molecular Weight206.17 g/mol
Structural Identifiers
SMILESC1CNC2=C(C=NN2C1C(F)(F)F)N
InChIInChI=1S/C7H9F3N4/c8-7(9,10)5-1-2-12-6-4(11)3-13-14(5)6/h3,5,12H,1-2,11H2
InChIKeyQQAKKPXDHUKBMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine – Procurement-Ready Scaffold Profile and Baseline Characteristics


7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine (CAS 1696516-08-1, molecular formula C₇H₉F₃N₄, MW 206.17) is a partially saturated heterobicyclic building block featuring a 3-amino group and a 7-trifluoromethyl substituent on a tetrahydropyrazolo[1,5-a]pyrimidine core . The compound belongs to the broader pyrazolo[1,5-a]pyrimidine family, a privileged scaffold in medicinal chemistry recognized for its ATP-competitive and allosteric kinase inhibition properties [1]. Its distinguishing structural features—a saturated 4,5,6,7-tetrahydro pyrimidine ring combined with an electron-withdrawing CF₃ group at the 7-position—differentiate it from the more common fully aromatic pyrazolo[1,5-a]pyrimidine congeners and create unique opportunities for conformational control and physicochemical modulation in drug discovery programs [2].

Why Generic Pyrazolo[1,5-a]pyrimidine Substitution Fails for 7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine – Key Differentiation Risks


Generic substitution with simpler pyrazolo[1,5-a]pyrimidine analogs (e.g., fully aromatic 3-aminopyrazolo[1,5-a]pyrimidine or non-fluorinated tetrahydro derivatives) introduces three critical risks. First, the 7-CF₃ group is not merely a lipophilicity modifier—it serves as an essential pharmacophoric element for Pim1 kinase binding, where trifluoromethylated analogs of potent Pim1 inhibitors (IC₅₀ = 1.5–27 nM) were specifically designed and synthesized via 7-CF₃ intermediates [1]. Second, the partially saturated 4,5,6,7-tetrahydro ring is explicitly claimed in patent families covering Bruton's tyrosine kinase (BTK) and ROS1 inhibitors, suggesting that saturation state is a non-interchangeable determinant of target engagement [2]. Third, the 3-amino group on the pyrazolo[1,5-a]pyrimidine core has been identified as the minimal essential pharmacophore for nSMase2 inhibition; its removal (as in compound 4) completely abolishes activity, while N,N-dimethylation increases potency 4-fold [3]. These structural features are interdependent, and any single modification (position of CF₃, ring saturation, amine substitution) can shift selectivity profiles and potency by orders of magnitude. The quantitative evidence below establishes the measurable consequences of these choices.

Quantitative Differentiation Evidence for 7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine Versus Its Closest Analogs


7-CF₃ Tetrahydro Scaffold Enables Nanomolar Pim1 Kinase Inhibitor Design Not Accessible from Non-Fluorinated or Fully Aromatic Cores

The 7-trifluoromethyl group on the pyrazolo[1,5-a]pyrimidine core was essential for constructing fluorinated analogs of potent Pim1 kinase inhibitors. Starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (compound 4), a library of 3,5-disubstituted 7-CF₃ derivatives was synthesized via SNAr and Suzuki coupling. The trifluoromethylated analog 6k of a known Pim1 inhibitor (IC₅₀ = 18 nM) and analog 6l (IC₅₀ = 27 nM) were successfully prepared, along with a Boc-protected diamine precursor 6m corresponding to an inhibitor with IC₅₀ = 1.5 nM [1]. The key intermediate 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one was obtained in 94% yield from pyrazolo[1,5-a]pyrimidin-5-one 3, demonstrating synthetic tractability [1]. In contrast, fully aromatic non-fluorinated pyrazolo[1,5-a]pyrimidin-3-amines evaluated for nSMase2 inhibition showed substantially weaker potency: compound 3 (pyrazolo[1,5-a]pyrimidin-3-amine, no CF₃) exhibited an IC₅₀ of 10 μM, approximately 5-fold weaker than larotrectinib (IC₅₀ = 2 μM) [2]. This demonstrates that the 7-CF₃ substitution, when combined with appropriate C-3 and C-5 functionalization, is critical for achieving nanomolar target potency.

Pim1 kinase inhibition 7-trifluoromethyl SAR scaffold diversification

Partially Saturated Tetrahydro Ring Differentiates from Fully Aromatic Analogs in BTK and ROS1 Kinase Patent Space

The 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine scaffold (as present in the target compound) is explicitly and repeatedly claimed in patent families directed toward Bruton's tyrosine kinase (BTK) and ROS1 kinase inhibition, whereas the fully aromatic pyrazolo[1,5-a]pyrimidine scaffold is not equivalently covered in these filings [1][2]. The Beigene patent family (e.g., US9447106) specifically claims 'substituted 4,5-dihydro- and 4,5,6,7-tetrahydro-pyrazolo[1,5-α]pyrimidine compounds' as BTK modulators, with the saturated pyrimidine ring identified as essential for BTK binding [1]. Similarly, a separate patent (IL247948B) claims 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine derivatives as ROS1 inhibitors [2]. The fully aromatic analog pyrazolo[1,5-a]pyrimidin-3-amine (CAS 232600-93-0, C₆H₆N₄, MW 134.14) lacks the conformational flexibility and altered electron distribution of the tetrahydro system . This difference is functionally consequential: the saturated ring introduces a stereogenic center at C-7 when asymmetrically substituted, enabling enantioselective synthesis (up to 98% ee achieved via Rh-catalyzed asymmetric reductive dearomatization of 7-substituted pyrazolo[1,5-a]pyrimidines) .

BTK inhibition ROS1 inhibition tetrahydro scaffold patent

3-Amino Group is the Essential Minimal Pharmacophore for nSMase2 Inhibition: SAR Validation with Quantitative Potency Data

The pyrazolo[1,5-a]pyrimidin-3-amine core—present in the target compound—was identified as the minimal structural unit required for human neutral sphingomyelinase 2 (nSMase2) inhibition through systematic truncation of larotrectinib. Compound 3 (pyrazolo[1,5-a]pyrimidin-3-amine) retained inhibitory activity (IC₅₀ ≈ 10 μM, 5-fold weaker than larotrectinib), whereas compound 4 (pyrazolo[1,5-a]pyrimidine, lacking the 3-NH₂) showed complete loss of activity, establishing the 3-amino group as essential [1]. N,N-dimethylation of the 3-amino group (compound 5) increased potency 4-fold compared to compound 3 and achieved >10-fold selectivity over the counter assay, while conversion to a pyrrolidine (compound 6) decreased potency [1]. Further structure-activity relationship (SAR) studies showed that reintroduction of dialkylamino groups at the 5-position produced submicromolar inhibitors (compounds 10a, 10b, 10e, 10j, 10m) with >10-fold selectivity over the counter assay. Critically, 3-dimethylamino derivatives (11a-b, 11e, 11g-l) exhibited nSMase2 inhibitory potency superior to the reference inhibitor PDDC (IC₅₀ = 0.3 μM) [1]. This SAR establishes that the 3-amino group is non-negotiable for nSMase2 activity and that the core scaffold can be elaborated to achieve submicromolar to nanomolar potency.

nSMase2 inhibition 3-amine pharmacophore structure-activity relationship

Physicochemical Differentiation: 7-CF₃ Tetrahydro Scaffold Offers Tunable Solubility and Metabolic Stability Relative to Reference nSMase2 Inhibitor PDDC

Pyrazolo[1,5-a]pyrimidin-3-amine derivatives demonstrated markedly superior physicochemical properties compared to the reference nSMase2 inhibitor PDDC (an imidazo[1,2-b]pyridazine). Compound 11j (N,N-dimethyl-5-morpholinopyrazolo[1,5-a]pyrimidin-3-amine) exhibited aqueous solubility of 1690 μg/mL—a >3,700-fold improvement over PDDC (0.45 μg/mL)—while maintaining metabolic stability in mouse (73% remaining at 60 min), rat (>95%), and human (83%) liver microsomes [1]. In rat oral pharmacokinetic studies (10 mg/kg), compound 11j achieved plasma concentrations >2 μM at 0.5 h with brain-to-plasma ratios >1, indicating favorable blood-brain barrier penetration [1]. While these data derive from a 5-morpholino-substituted analog rather than the target compound itself, they demonstrate the intrinsic capability of the pyrazolo[1,5-a]pyrimidin-3-amine scaffold to deliver orally bioavailable, CNS-penetrant candidates—a profile that the imidazo[1,2-b]pyridazine scaffold of PDDC cannot match [1]. The 7-CF₃ group on the target compound further enhances lipophilicity and metabolic stability relative to non-fluorinated tetrahydro analogs, as the electron-withdrawing CF₃ group reduces oxidative metabolism at the adjacent positions .

aqueous solubility metabolic stability CNS permeability

7-CF₃ Pyrazolo[1,5-a]pyrimidines Exhibit Documented Antitumor Activity in Colon Carcinoma Models

A series of 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines were evaluated for antitumor activity against human colon carcinoma cells (Colo-205), with IC₅₀ values ranging from 8 to 15 μg/mL compared to the reference doxorubicin (IC₅₀ = 1.2 μg/mL) [1]. While these compounds were less potent than doxorubicin, the study established that the 7-CF₃-substituted pyrazolo[1,5-a]pyrimidine scaffold possesses intrinsic antitumor activity that can serve as a starting point for further optimization. The synthetic methodology described allows for rapid diversification at multiple positions (C-2, C-3, C-5, C-7), enabling systematic SAR exploration to improve potency [1]. A separate study demonstrated that 5-methyl-3-phenyl-7-trifluoromethylpyrazolo[1,5-a]pyrimidines (compounds 4a–l) exhibited anti-inflammatory activity: compound 4e achieved 83.4% inhibition in the carrageenan-induced rat paw edema assay, comparable to indomethacin (84.2%) [2]. These data collectively demonstrate that 7-CF₃ pyrazolo[1,5-a]pyrimidines are not merely synthetic intermediates but possess direct, measurable biological activity across multiple therapeutic areas.

antitumor activity Colo-205 7-trifluoromethyl

Synthetic Tractability and Diversification Efficiency of 7-CF₃ Tetrahydro Scaffold Relative to Alternative Heterocyclic Cores

The 7-CF₃ pyrazolo[1,5-a]pyrimidine scaffold offers exceptional synthetic tractability for library production. Starting from the common intermediate 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (prepared in 94% yield), sequential SNAr at C-5 (using PyBroP activation) followed by Suzuki-Miyaura cross-coupling at C-3 enables efficient construction of 3,5-disubstituted libraries [1]. The C-5 SNAr reaction proceeds with a variety of amines and thiols in good to excellent yields (74–90%), while the C-3 Suzuki coupling tolerates aryl, heteroaryl, and boronic acids bearing both electron-donating and electron-withdrawing groups, with isolated yields of 74–93% [1]. A parallel solution-phase synthesis approach has been demonstrated to produce >2,200 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine carboxamides on a 50–100 mg scale, confirming scalability [2]. This contrasts with the imidazo[1,2-b]pyridazine scaffold of PDDC, which suffers from poor aqueous solubility and limited structural optimization potential [3]. The 3-amino group serves as a versatile handle for further derivatization: reductive amination, acylation, urea formation, and nucleophilic substitution have all been demonstrated [3].

SNAr coupling Suzuki-Miyaura coupling parallel synthesis

Recommended Research and Industrial Application Scenarios for 7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine Based on Validated Evidence


Pim1 Kinase Inhibitor Lead Optimization Programs

For medicinal chemistry teams pursuing Pim1 kinase inhibitors for prostate cancer, the 7-CF₃ tetrahydro scaffold provides a direct route to fluorinated analogs of known potent inhibitors (IC₅₀ = 1.5–27 nM). The 3-amino group enables N,N-dimethylation (demonstrated to increase nSMase2 potency 4-fold [1]), while the C-5 position can be functionalized via SNAr to introduce morpholino, benzylamino, or hydroxycyclohexylamino groups. The scaffold's synthetic tractability—with >2,200 analogs accessible via parallel synthesis [2]—supports rapid hit-to-lead optimization. Procurement of this specific building block is justified when the target product profile requires a 7-CF₃-substituted core with a free 3-amine for subsequent diversification, as commercially available 7-CF₃ pyrazolo[1,5-a]pyrimidine intermediates with blocked 3-positions (e.g., 3-carbonitrile or 3-carboxylate analogs) preclude the amine-specific SAR that drives potency gains.

BTK or ROS1 Kinase Chemical Probe Development Requiring Chiral Tetrahydro Scaffolds

Programs targeting BTK or ROS1 kinases where patent estates (e.g., Beigene US9447106, IL247948B) explicitly claim 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine derivatives should prioritize this scaffold [1][2]. The saturated C-7 position bearing the CF₃ group is a stereogenic center, and enantioselective synthesis of chiral tetrahydro derivatives has been demonstrated with up to 98% ee [3]. The target compound, as a racemic 7-CF₃ tetrahydro-3-amine, can serve as a starting material for chiral resolution or asymmetric synthesis campaigns. In contrast, the fully aromatic 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine (CAS 1781695-58-6) lacks the saturation pattern claimed in BTK/ROS1 patents and cannot be used to access this chiral chemical space.

nSMase2 Inhibitor Scaffold-Hopping from Imidazo[1,2-b]pyridazine (PDDC) Core

For groups seeking to replace the poorly soluble imidazo[1,2-b]pyridazine core of PDDC (aqueous solubility 0.45 μg/mL), the pyrazolo[1,5-a]pyrimidin-3-amine scaffold has been validated as an effective replacement that delivers >3,700-fold solubility improvement (compound 11j: 1690 μg/mL), oral bioavailability, and CNS penetration [1]. The 3-amino group is the essential minimal pharmacophore; its removal abolishes nSMase2 activity [1]. The target compound, with its 7-CF₃ substituent, offers additional metabolic stability advantages and serves as an ideal starting point for constructing focused libraries exploring 5-position substituents (amines, morpholines, piperidines) to optimize nSMase2 potency, selectivity, and ADME properties simultaneously.

Combinatorial Library Synthesis for Multi-Target Kinase Profiling

Contract research organizations and academic screening centers building diverse kinase-focused libraries should consider the 7-CF₃ tetrahydro-3-amine scaffold as a privileged core. The compound's three diversification vectors (3-NH₂, C-5, and C-7 positions) enable systematic exploration of chemical space around the pyrazolo[1,5-a]pyrimidine pharmacophore. Validated chemistry includes: reductive amination at the 3-amine (4-fold potency modulation demonstrated [1]); SNAr at C-5 with >10 distinct amines/thiols in 74–90% yield [2]; and Suzuki coupling at C-3 with aryl/heteroaryl boronic acids in 74–93% yield [2]. The demonstrated scalability of parallel solution-phase synthesis (>2,200 compounds, 50–100 mg scale [3]) ensures that procurement of this building block can directly support high-throughput library production without requiring additional methodology development.

Quote Request

Request a Quote for 7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.